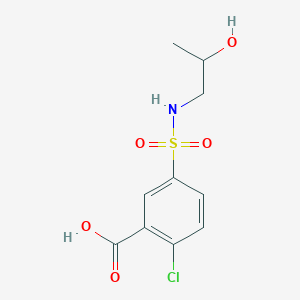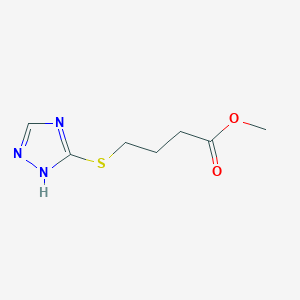
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate, also known as MBBS, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, such as acetylcholinesterase and beta-secretase, which are involved in the development of Alzheimer's disease. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the reduction of amyloid beta peptide aggregation, and the induction of apoptosis in cancer cells. It has also been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate in lab experiments is its high sensitivity and selectivity as a fluorescent probe for thiols. However, its low solubility in water can limit its application in aqueous environments. Additionally, its potential toxicity and lack of in vivo studies can pose limitations to its use in biological systems.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate, including its optimization as a fluorescent probe for thiols, its modification for increased solubility in aqueous environments, and its in vivo evaluation for its potential use as an anti-cancer and anti-Alzheimer's disease agent. Furthermore, its potential as a drug delivery system and as a scaffold for the development of new compounds should also be explored.
Conclusion:
In conclusion, Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate is a novel compound that has shown promising results in various scientific research applications, including its use as a fluorescent probe for thiols and as a potential anti-cancer and anti-Alzheimer's disease agent. However, further studies are required to fully understand its mechanism of action and to evaluate its potential toxicity and in vivo efficacy. The future directions for the study of Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate are vast, and its potential applications in various fields make it an exciting area of research.
Synthesemethoden
The synthesis of Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate involves the condensation of 2-amino-5-methylbenzenesulfanyl chloride with ethyl 4-bromobutanoate, followed by cyclization and methylation. The yield of the final product is around 60%, and the purity can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate has been found to have various scientific research applications, including its use as a fluorescent probe for the detection of thiols and as a potential anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.
Eigenschaften
IUPAC Name |
methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-15-11(14)7-4-8-17-12-13-9-5-2-3-6-10(9)16-12/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJGEUXLIYUICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC1=NC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)

![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)



